2-[4-(dimethylamino)phenyl]-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-[4-(dimethylamino)phenyl]-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the pyranochromene family. This compound is known for its potential biological activities, particularly in the field of medicinal chemistry. It features a unique structure that combines a pyranochromene core with a dimethylamino phenyl group, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the reaction of phloroglucinol with appropriate aldehydes under acidic conditions to form the chromene core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired product formation. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Chemistry: The compound serves as a versatile building block for synthesizing various derivatives with potential biological activities.
Biology: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Industry: Its unique structure makes it a valuable compound for developing new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes involved in cellular proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: A structurally similar compound with hydroxyl and methyl groups.
5-methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Another derivative with methoxy, dimethyl, and chloro groups.
Uniqueness
The uniqueness of 2-[4-(dimethylamino)phenyl]-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-5-methyl-10-propyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C24H25NO4/c1-5-6-16-12-21(27)28-20-11-14(2)22-18(26)13-19(29-24(22)23(16)20)15-7-9-17(10-8-15)25(3)4/h7-12,19H,5-6,13H2,1-4H3 |
InChI Key |
BTSCYJRFASERJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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